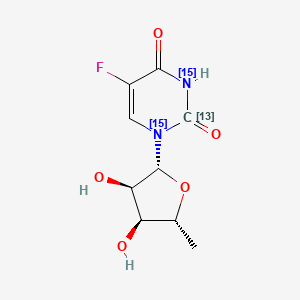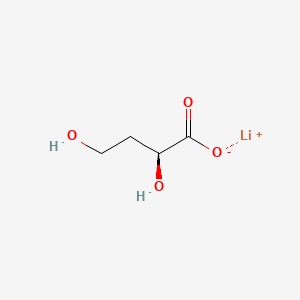
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a lithium salt derivative of (S)-2,4-Dihydroxybutanoic Acid, which is known for its role in biochemical processes and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of (S)-2,4-Dihydroxybutanoic Acid with a lithium-containing reagent. One common method is to dissolve (S)-2,4-Dihydroxybutanoic Acid in an appropriate solvent, such as water or an alcohol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving precise control of temperature, pH, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in treating certain metabolic disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic processes. The lithium ion component can also play a role in modulating neurotransmitter activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,4-Dihydroxybutanoic Acid Lithium Salt: The enantiomer of the compound, which may have different biological activities.
2,4-Dihydroxybutanoic Acid Sodium Salt: A similar compound with sodium instead of lithium, which can have different chemical and biological properties.
2,4-Dihydroxybutanoic Acid Potassium Salt: Another similar compound with potassium, used in different applications.
Uniqueness
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific stereochemistry and the presence of the lithium ion. This combination can result in distinct chemical reactivity and biological activity compared to its analogs with different metal ions or stereochemistry.
Propriétés
Formule moléculaire |
C4H7LiO4 |
|---|---|
Poids moléculaire |
126.1 g/mol |
Nom IUPAC |
lithium;(2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
Clé InChI |
PJHHPJLVTCAOHC-DFWYDOINSA-M |
SMILES isomérique |
[Li+].C(CO)[C@@H](C(=O)[O-])O |
SMILES canonique |
[Li+].C(CO)C(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



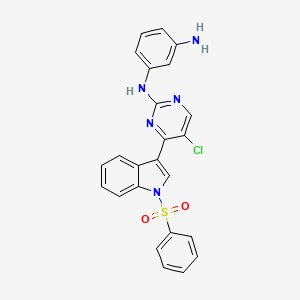
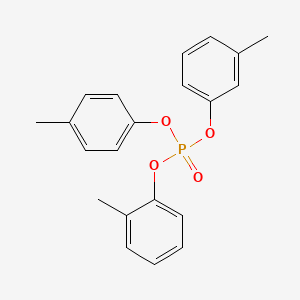


![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
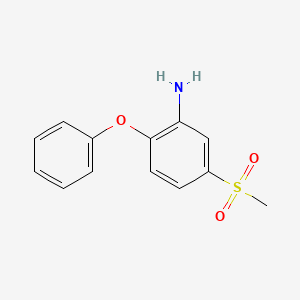
![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
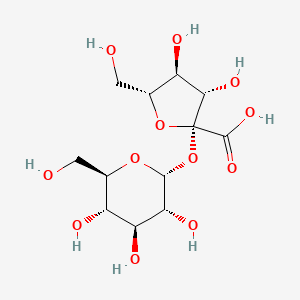
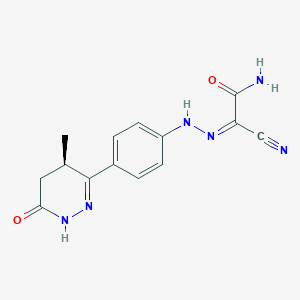
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
